

Fangchinoline plant sources Menispermaceae family

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Compound Focus: Fangchinoline

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Botanical Sources of Fangchinoline

The table below summarizes the key plant sources of **fangchinoline** within the Menispermaceae family.

Plant Source	Botanical Origin	Key Fangchinoline-Related Information
Stephania tetrandra S. Moore	Roots	Primary and most well-documented source; used in Traditional Chinese Medicine (TCM) [1] [2].
Menispermum genus	Tuberous roots	Identified as a natural source of the alkaloid [3] [4].

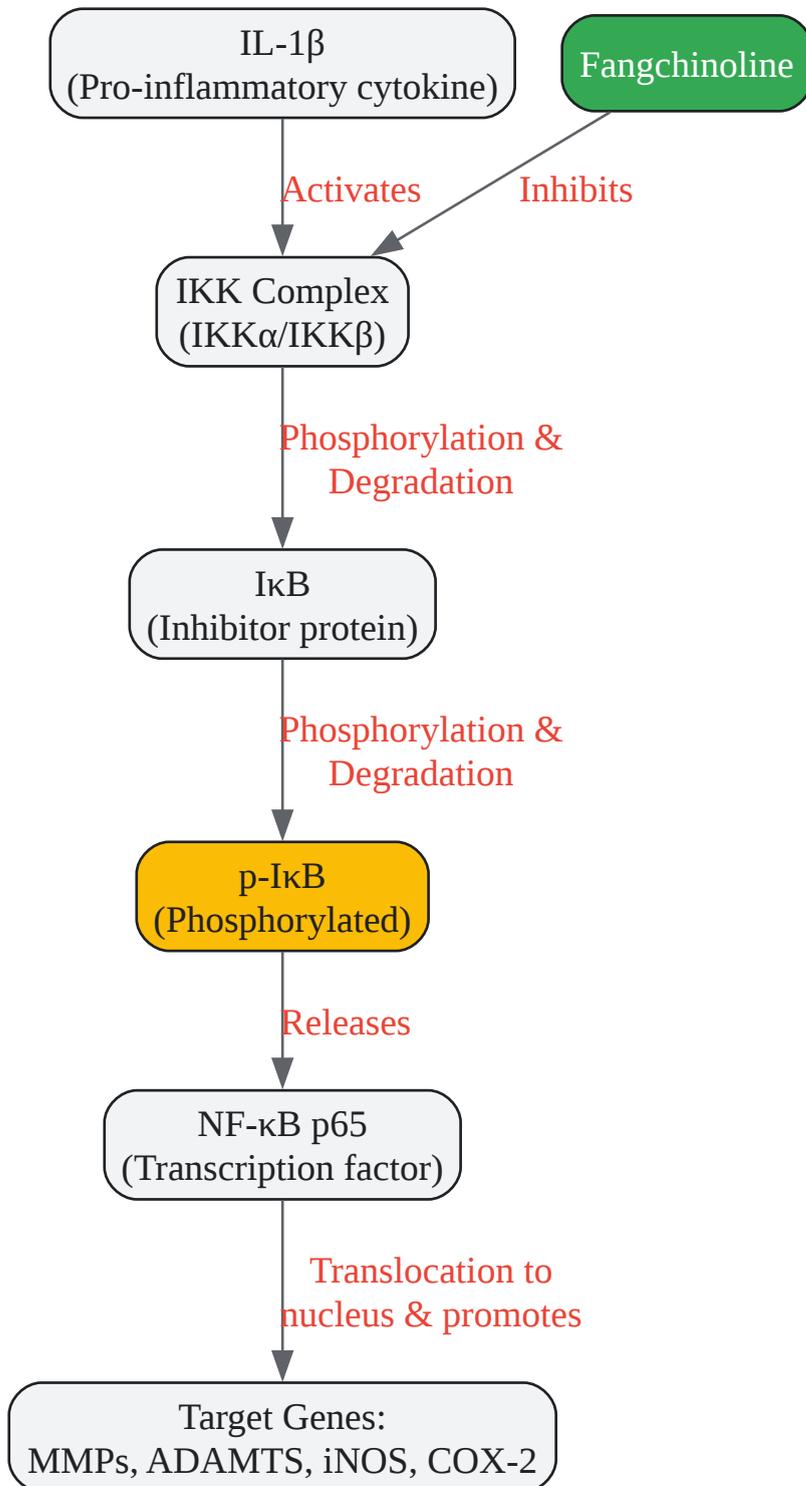
The Menispermaceae family, often called the moonseed family, comprises numerous genera, many of which are known for producing bioactive alkaloids [5]. While *Stephania tetrandra* is the principal source, the presence of **fangchinoline** in *Menispermum* indicates its distribution within the family [3].

Experimental Evidence & Pharmacological Actions

Substantial preclinical research demonstrates **fangchinoline's** multi-target pharmacological potential. Key findings from recent studies are summarized below.

Model/System	Key Experimental Findings	Potential Mechanism(s) of Action
In Vitro (Chondrocytes)	Alleviates IL-1 β -induced inflammation; reduces INOS, MMP-3; modulates aggrecan for ECM synthesis [4].	Inhibits IKK α/β activity, suppressing NF- κ B signaling pathway [3] [4].
In Vivo (Mouse OA Model)	Ameliorates articular cartilage degeneration; reduces inflammatory destruction [3] [4].	Inhibits NF- κ B pathway; validated in human cartilage culture model [4].
In Vitro & In Vivo (Osteosarcoma)	Suppresses proliferation, migration, invasion; accelerates apoptosis; inhibits tumor growth [6].	Suppresses PI3K/Akt pathway & downstream targets (cyclin D1, MMP-2/9); upregulates caspases [6].
In Vitro & In Vivo (Hepatic Fibrosis)	Alleviates liver fibrosis; suppresses HSC activation & ECM biosynthesis [1].	Regulates taurine metabolism & activates Nrf2 pathway to reduce oxidative stress [1].

Fangchinoline's anti-inflammatory and anticancer effects often involve modulating key cellular signaling pathways. The following diagram illustrates the NF- κ B pathway, a key mechanism identified in osteoarthritis research [3] [4]:



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Suggested Experimental Workflow

For researchers aiming to validate the anti-inflammatory effects of **fangchinoline**, particularly via the NF- κ B pathway, the following workflow based on the cited studies provides a methodological guide [3] [4]:

- **In Vitro Model Establishment**

- **Cell Culture:** Use primary chondrocytes or a relevant cell line (e.g., from human or mouse).
- **Inflammation Induction:** Stimulate cells with interleukin-1 β (IL-1 β , e.g., 10 ng/mL) to create an inflammatory environment mimicking disease conditions.

- **Treatment and Grouping**

- **Control Group:** Cells + culture medium.
- **Model Group:** Cells + IL-1 β .
- **Treatment Groups:** Cells + IL-1 β + various concentrations of **fangchinoline** (e.g., 5, 10, 20 μ M). A solvent control (e.g., DMSO) should be included.

- **Efficacy Assessment**

- **Gene & Protein Expression:** Quantify levels of key factors using techniques like:
 - **Western Blot:** Analyze protein levels of phospho-IKK, phospho-I κ B α , NF- κ B p65, iNOS, COX-2, MMPs, and ADAMTS.
 - **qPCR:** Measure mRNA levels of the aforementioned genes.
- **Immunofluorescence:** Visualize the translocation of NF- κ B p65 from the cytoplasm to the nucleus.

- **In Vivo Validation**

- **Animal Model:** Utilize a surgically-induced osteoarthritis model (e.g., Destabilization of the Medial Meniscus (DMM) in mice).
- **Drug Administration:** Administer **fangchinoline** (e.g., 10 mg/kg) via intra-articular injection or other relevant routes post-surgery.
- **Outcome Analysis:** Assess cartilage degradation through histological staining (Safranin O, Alcian blue) and evaluate inflammatory markers in joint tissues.

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